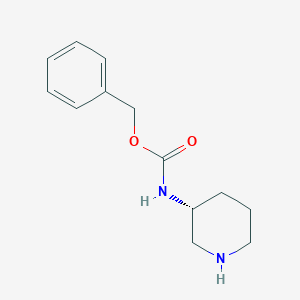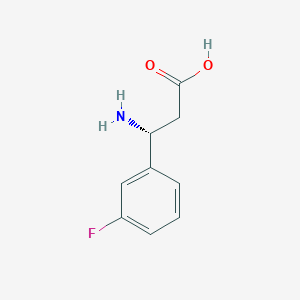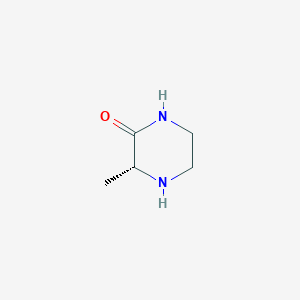
(r)-Benzyl piperidin-3-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(r)-Benzyl piperidin-3-ylcarbamate" involves the creation of piperidine derivatives with various substituents that can influence their biological activity. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, was achieved by incorporating an indanone moiety into the piperidine structure, demonstrating that the 2-isoindoline moiety can be replaced without significant loss of potency . Similarly, a series of optically active molecules based on a piperidin-3-ol template were developed, showing that stereochemistry plays a crucial role in the affinity for dopamine, serotonin, and norepinephrine transporters . Additionally, the synthesis of 2-piperidin-4-yl-benzimidazoles with antibacterial activities involved the creation of a new class of potential antibacterial agents effective against both Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critical in determining their biological activity. For example, the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using both Hartree–Fock and density functional theory methods, revealing five different stable conformers with the most stable conformer's geometry consistent with X-ray parameters . This highlights the importance of molecular conformation in the biological function of these compounds.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their structural features. The N-(indol-3-ylglyoxylyl)piperidines, for example, are high-affinity agonists at the benzodiazepine binding site of human GABA-A receptor ion-channels, with selectivity for receptors containing the alpha1 subunit, and the enantiomers of the chiral ligand show substantial discrimination between receptor subtypes . This indicates that the introduction of specific functional groups into the piperidine scaffold can lead to selective biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their structural characteristics and have a direct impact on their biological efficacy. The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants showed that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity, with some compounds exhibiting significant potent antimicrobial activities . This suggests that the physical and chemical properties resulting from different substituents can be tailored to enhance biological activity.
Scientific Research Applications
Receptor Binding and Modulation
- The compound (R)-Benzyl piperidin-3-ylcarbamate and its derivatives have been explored for their binding affinities and modulatory effects on sigma receptors. Studies have shown that specific structural variations, such as the benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, enhance the affinity for sigma-1 receptors. These findings suggest potential applications in cancer treatment, indicating the relevance of chirality and structural modifications in receptor interaction (Maier & Wünsch, 2002), (Rui et al., 2016).
Pharmacokinetics and Drug Metabolism
- The pharmacokinetics and metabolic stability of various analogs of this compound have been a significant focus. Compounds structurally related to this compound have been assessed for their pharmacokinetic properties, with studies exploring hydrolysis-mediated clearance, stability in plasma, and the impact on anaplastic lymphoma kinase (ALK) inhibition, showcasing the intricate balance between metabolic stability and therapeutic potency (Teffera et al., 2013).
Synthetic Pathways and Chemical Analysis
- Research has delved into the synthetic pathways of compounds structurally related to this compound, highlighting methods for preparing key intermediates and evaluating the stereochemistry of synthesized compounds. These studies not only provide insights into the synthetic routes for creating these compounds but also emphasize the importance of stereochemistry in their potential biological activities. Efforts in this area have contributed to understanding the chemical properties and potential industrial applications of these substances (Abdel‐Aziz et al., 2009), (Hao et al., 2011).
Biological Studies and Potential Therapeutic Applications
- Biological studies involving compounds related to this compound have been conducted to explore their potential therapeutic applications. These include evaluating the anti-arrhythmic activity of piperidine-based derivatives and assessing the binding and biotransformation of spirocyclic PET tracers. Such studies underline the diverse potential applications of these compounds in therapeutic settings, ranging from arrhythmia treatment to diagnostic imaging (Abdel‐Aziz et al., 2009), (Wiese et al., 2011).
Mechanism of Action
Target of Action
The primary target of ®-Benzyl Piperidin-3-ylcarbamate, also known as ®-3-tert-butyloxycarbonylamino-piperidine or ®-3-Boc-amino piperidine , is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a protein that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes mellitus .
Mode of Action
®-Benzyl Piperidin-3-ylcarbamate acts as a prodrug of ®-3-aminopiperidine . It can be easily converted to ®-3-aminopiperidine by hydrolysis under acidic conditions or enzymatic cleavage by DPP-4 . As a potent inhibitor of DPP-4, it increases insulin secretion and reduces blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This leads to a decrease in blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes mellitus .
Pharmacokinetics
It is mentioned that the compound obeys lipinski’s and veber’s rules , which suggest good oral bioavailability. It is also soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of ®-Benzyl Piperidin-3-ylcarbamate’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and increasing incretin hormone levels, it promotes insulin secretion and reduces blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes mellitus .
Action Environment
Factors such as ph could potentially affect its conversion to ®-3-aminopiperidine
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(3R)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363798 | |
| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478646-32-1 | |
| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


